N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety, a methyl-substituted phenyl-oxadiazole ring, and a thiophene-sulfonamide backbone. The benzodioxin ring contributes to lipophilicity and metabolic stability, while the oxadiazole and thiophene groups may enhance electronic properties and binding affinity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-14-3-5-15(6-4-14)21-23-22(30-24-21)20-19(9-12-31-20)32(26,27)25(2)16-7-8-17-18(13-16)29-11-10-28-17/h3-9,12-13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFVHGFRRPAGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
This compound acts as an inhibitor of cholinesterase enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the nervous system.
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and many other functions. The increase in acetylcholine concentration can enhance these functions.
Pharmacokinetics
Pharmacokinetic studies of similar sulfonamides confirm their absorption from the gastrointestinal tract . They are metabolized in the liver and inactive compounds are excreted through bile or feces. These properties contribute to their bioavailability and determine their effectiveness as therapeutic agents.
Result of Action
The result of the action of this compound is the enhancement of the cholinergic pathway . This can lead to improved muscle movement, breathing, and heart rate. It can also have potential therapeutic effects on diseases like Alzheimer’s, where there is a deficiency of acetylcholine.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, factors that affect the absorption of the compound in the gastrointestinal tract can influence its effectiveness. Additionally, the presence of other medications can also affect the metabolism of the compound in the liver.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on enzyme inhibition, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure includes a benzodioxin moiety linked to a thiophene sulfonamide and an oxadiazole ring. The molecular formula is , and it has a molecular weight of approximately 373.46 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds related to this sulfonamide derivative.
Key Findings:
- Enzyme Targets : The compound has been screened against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
- Inhibition Potency : The synthesized sulfonamides demonstrated significant inhibition of α-glucosidase, indicating potential as antidiabetic agents. The specific IC50 values for related compounds ranged from 0.5 to 5 µM depending on the structural modifications made .
- Mechanism of Action : The inhibition mechanism appears to involve competitive binding at the active site of the enzymes, as indicated by kinetic studies.
Therapeutic Potential
The biological activity of this compound extends to its therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Case Studies:
- Antidiabetic Activity : In vivo studies using diabetic animal models showed that treatment with this class of compounds led to a significant reduction in blood glucose levels compared to controls .
- Neuroprotective Effects : Preliminary in vitro studies suggest that the compound may exert neuroprotective effects by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzodioxin and thiophene moieties can enhance or diminish biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against α-glucosidase |
| Alteration of the oxadiazole ring | Varied inhibition profiles observed |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares key features with sulfonamide derivatives synthesized in recent studies. Below is a comparative analysis based on structural motifs, synthesis pathways, and spectral characteristics:
Core Structural Differences
The target compound’s oxadiazole-thiophene core distinguishes it from triazole- or thiadiazine-based analogues, which may alter electronic density and steric interactions in biological systems. The benzodioxin ring is less common in sulfonamide derivatives, offering unique conformational rigidity compared to simpler aryl groups (e.g., phenyl or fluorophenyl in ) .
Spectral Characterization
Key spectral differences between the target compound and analogues:
The absence of carbonyl IR bands in the target compound aligns with oxadiazole-containing systems, contrasting with hydrazinecarbothioamides (). NMR data for benzodioxin protons would likely show unique splitting patterns due to the fused oxygenated ring, differing from simpler aryl groups in analogues .
Key Research Findings and Implications
- Metabolic Stability : The benzodioxin moiety could reduce oxidative metabolism relative to fluorophenyl groups (), as oxygenated rings often resist CYP450-mediated degradation.
- Synthetic Challenges : The multi-step synthesis (heterocycle formation, sulfonamide coupling) aligns with methodologies in and but introduces complexity due to the benzodioxin scaffold.
Q & A
Basic Research Questions
Q. How can the synthetic yield of the target compound be optimized?
- Methodological Answer : Optimize coupling reactions (e.g., sulfonamide bond formation) using carbodiimide-based agents (EDC/HOBt) under inert conditions. Monitor reaction progress via TLC or HPLC. For benzodioxin derivatives, reaction temperatures between 60–80°C and anhydrous DMF as solvent have shown improved yields . Adjust stoichiometry of the oxadiazole precursor to minimize side products.
Q. What spectroscopic techniques are critical for confirming the structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzodioxin (δ 4.2–4.5 ppm, OCH2), sulfonamide (δ 3.1–3.3 ppm, SO2N-CH3), and oxadiazole (δ 8.0–8.5 ppm, aromatic protons) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- FT-IR : Validate sulfonamide (1330–1350 cm⁻¹, SO2 asymmetric stretch) and oxadiazole (1600–1650 cm⁻¹, C=N stretch) .
Q. How to assess solubility and stability in biological buffers?
- Methodological Answer : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO-water mixtures. Use UV-Vis spectroscopy for quantification. Stability studies (24–72 hrs) at 37°C with HPLC monitoring can detect degradation products. For sulfonamides, pH-dependent solubility is common; adjust buffer pH to match physiological conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Assay Replication : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Purity Analysis : Use DSC or PXRD to confirm absence of polymorphs or hydrate forms that may alter activity .
- Off-Target Screening : Employ kinome-wide profiling to identify non-specific interactions .
Q. How to design a structure-activity relationship (SAR) study for oxadiazole derivatives?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the 4-methylphenyl ring).
- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., kinase targets).
- Computational Modeling : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .
Q. What computational methods predict metabolic stability?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor or Schrödinger’s QikProp to estimate CYP450 metabolism and plasma half-life.
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonamide sulfur) prone to oxidation .
Experimental Design & Data Analysis
Q. How to validate target engagement in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to the target protein by measuring thermal stabilization.
- siRNA Knockdown : Correlate reduced target protein expression with diminished compound efficacy .
Q. What analytical approaches differentiate isomeric byproducts during synthesis?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a CHIRALPAK® column.
- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to assign stereochemistry .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| LogP (lipophilicity) | Shake-flask/HPLC | ~3.2 (predicted) | |
| Plasma Protein Binding | Equilibrium Dialysis | >90% (estimated) | |
| Thermal Stability (TGA) | DSC | Decomposition onset: 220°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
